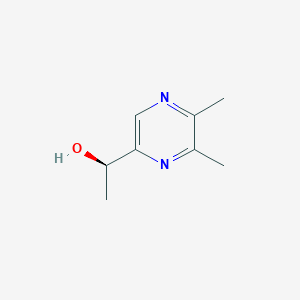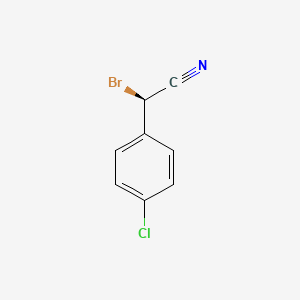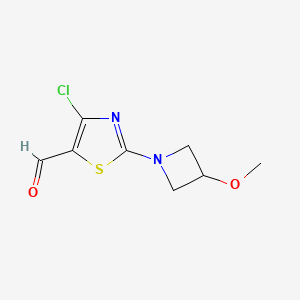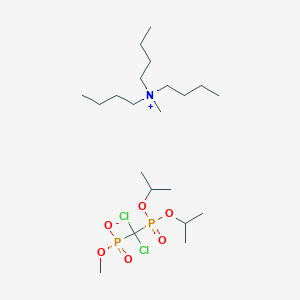
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is known for its unique chemical structure, which includes both ammonium and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium with a phosphorylating agent such as dichloro(diisopropoxyphosphoryl)methyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The use of automated systems and real-time monitoring ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dichloro(diisopropoxyphosphoryl)methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds with various functional groups.
科学的研究の応用
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.
Biology: Investigated for its potential as a biocide due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant and antistatic agent in various industrial processes.
作用機序
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phosphonate group may also interact with enzymes and proteins, inhibiting their function and contributing to the compound’s antimicrobial activity.
類似化合物との比較
Similar Compounds
- Methyltributylammonium bromide
- Tetrabutylammonium chloride
- Tetramethylammonium hydroxide
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate is unique due to its dual functionality, combining both quaternary ammonium and phosphonate groups. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds that may only possess one functional group.
特性
分子式 |
C21H47Cl2NO6P2 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC名 |
[dichloro-di(propan-2-yloxy)phosphorylmethyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C8H18Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6(2)15-18(13,16-7(3)4)8(9,10)17(11,12)14-5/h5-13H2,1-4H3;6-7H,1-5H3,(H,11,12)/q+1;/p-1 |
InChIキー |
NNORGBNPWULCOJ-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(CCCC)CCCC.CC(C)OP(=O)(C(P(=O)([O-])OC)(Cl)Cl)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



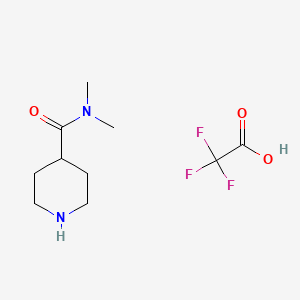

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
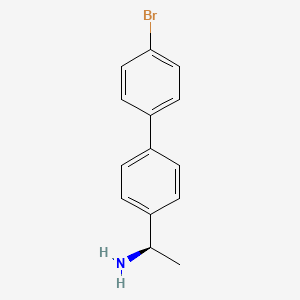

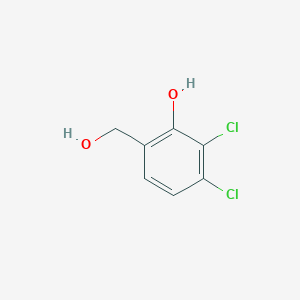
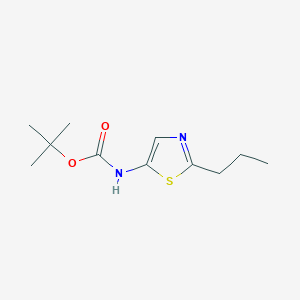
![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)

